molecular formula C24H25N3O5S2 B2581496 2-(3-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886899-18-9

2-(3-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2581496
CAS No.: 886899-18-9
M. Wt: 499.6
InChI Key: TUQFLWVISZKPHC-UHFFFAOYSA-N
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Description

2-(3-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 886899-18-9) is a synthetic multifunctional thiophene derivative of significant interest in medicinal chemistry and drug discovery research . This compound features a complex molecular architecture with a tetrahydrobenzothiophene core substituted with a carboxamide group, linked to a benzenesulfonamide moiety via a benzamido connector. Its molecular formula is C₂₄H₂₅N₃O₅S₂ and it has a molecular weight of 499.60 g/mol . Structurally related sulfonamido-benzamido thiophene carboxamides have been investigated in preclinical studies for a range of biological activities. Research on analogous compounds suggests potential areas of application include the investigation of anticancer properties, with studies indicating the induction of apoptosis through caspase pathway activation . Related structures have also been explored for anti-inflammatory effects and skin-depigmenting properties, highlighting the versatility of this chemical class in pharmacological research . The presence of both sulfonamide and carboxamide functional groups enhances the molecule's capacity for hydrogen bonding, which is crucial for targeted interactions with enzymes and receptors . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-14-6-11-19-20(12-14)33-24(21(19)22(25)28)26-23(29)15-4-3-5-16(13-15)27-34(30,31)18-9-7-17(32-2)8-10-18/h3-5,7-10,13-14,27H,6,11-12H2,1-2H3,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQFLWVISZKPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound with potential therapeutic applications. Its structure includes a benzo[b]thiophene moiety, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24_{24}H25_{25}N3_3O5_5S2_2
  • Molecular Weight : 499.6 g/mol
  • CAS Number : 886899-18-9
PropertyValue
Molecular Weight499.6 g/mol
StructureChemical Structure

Analgesic Activity

Research has demonstrated that derivatives of benzo[b]thiophene compounds exhibit significant analgesic effects. In a study utilizing the "hot plate" method on outbred white mice, compounds similar to our target compound showed analgesic activity that surpassed that of standard analgesics like metamizole . This suggests potential use in pain management therapies.

Anti-inflammatory Effects

The compound's structure may confer anti-inflammatory properties. Studies have indicated that related compounds in the benzo[b]thiophene class can inhibit inflammatory pathways, potentially through modulation of cytokine production and signaling pathways such as NF-kB and COX enzymes .

Lipid Metabolism Regulation

Another significant area of research involves the compound's effects on lipid metabolism. In diet-induced obesity models, compounds structurally related to this compound have been shown to reduce hepatic lipid accumulation and improve glucose tolerance. This is primarily achieved through inhibition of the SREBP pathway, which regulates lipid biosynthesis in the liver .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of SREBP Pathway : The compound may inhibit sterol-regulatory element binding proteins (SREBPs), leading to decreased lipid synthesis in hepatocytes.
  • Anti-inflammatory Pathways : By modulating inflammatory cytokines and pathways (e.g., NF-kB), it can potentially reduce inflammation.
  • Analgesic Mechanisms : The analgesic effects may arise from central nervous system interactions or peripheral modulation of pain pathways.

Case Studies and Research Findings

  • Study on Analgesic Activity :
    • Method : Hot plate test on mice.
    • Findings : The compound showed superior analgesic effects compared to metamizole.
    • Reference : Shipilovskikh et al., 2014 .
  • Study on Lipid Metabolism :
    • Method : Administration in diet-induced obesity mice.
    • Findings : Significant reduction in hepatic lipid levels and improved glucose tolerance were observed.
    • Reference : Zhang et al., 2015 .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure suggests it may interfere with specific molecular pathways involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit the Bcl-2 protein, which is often overexpressed in various cancers, leading to enhanced apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity against several bacterial strains. The sulfonamide group in its structure is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial reproduction.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

StudyObjectiveFindings
Study A Evaluation of anticancer effectsThe compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity.
Study B Antimicrobial efficacyShowed effective inhibition of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential as a therapeutic agent.
Study C Anti-inflammatory propertiesReduced levels of TNF-alpha and IL-6 in human macrophages treated with the compound, indicating its potential in managing inflammatory responses.

Comparison with Similar Compounds

Key Observations :

  • Unlike triazole derivatives (), the target lacks heterocyclic nitrogen systems but retains sulfonamide functionality, which is critical for hydrogen bonding in biological targets .

Key Observations :

  • The target compound’s synthesis likely involves multi-step coupling of sulfonamide and benzamido groups, analogous to ’s acylations .
  • Lower yields in (22%) highlight challenges in Petasis reactions compared to higher-yield methods (e.g., 65–80% in –9) .

Spectroscopic Profiles

Critical spectral data comparisons:

Compound Class IR (cm⁻¹) ¹H/¹³C NMR Shifts (ppm) HRMS Accuracy (Δ ppm) Reference
Target Compound N/A N/A N/A N/A
Compound 6o () C=O (ester): ~1680 Ethoxy groups: δ 1.3–4.3; aromatic protons: δ 6.7–7.8 0.0 (calc. vs. exp.)
Compounds 4–6 () C=S: 1243–1258; NH: 3150–3319 Sulfonyl aromatic: δ 7.5–8.2; difluorophenyl: δ 6.8–7.1 Not reported
Compound 23 () NH: 3280; C=O: 1680 Chlorophenyl: δ 7.2–7.5; succinyl: δ 2.5–3.0 LC-MS: [M+H]⁺ 532.1
Ethyl acrylamido derivatives (–9) C≡N: ~2200; C=O: 1680–1700 Cyanoacrylamido: δ 7.5–8.5; ethyl ester: δ 1.2–4.2 Not reported

Key Observations :

  • The target’s sulfonamido and carboxamide groups would likely show IR bands at ~1250 (S=O) and ~1680 cm⁻¹ (C=O), similar to –3 .
  • ¹H NMR would resolve methyl (δ ~1.5–2.0) and methoxy (δ ~3.8) protons, contrasting with halogenated analogs (e.g., δ 7.2–7.5 for chlorophenyl in Compound 23) .

Key Observations :

  • The target’s 4-methoxyphenylsulfonamido group may enhance antibacterial activity compared to non-sulfonamide derivatives, as seen in .

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